molecular formula C11H16ClNO B13268675 1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol

1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol

Cat. No.: B13268675
M. Wt: 213.70 g/mol
InChI Key: XMKDVTOIWFRKQX-UHFFFAOYSA-N
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Description

1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol is an organic compound that belongs to the class of beta-adrenergic receptor blockers It is characterized by the presence of a chlorophenyl group, an ethylamino group, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2-chlorophenylacetonitrile with ethylamine, followed by reduction and subsequent reaction with epichlorohydrin. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-one.

    Reduction: Formation of 1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Investigated for its potential as a beta-adrenergic receptor blocker in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other active compounds.

Mechanism of Action

The compound exerts its effects by blocking the beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological processes. By inhibiting these receptors, it prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure.

Comparison with Similar Compounds

1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol can be compared with other beta-adrenergic blockers such as propranolol and atenolol. While all these compounds share a similar mechanism of action, this compound is unique due to its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties.

List of Similar Compounds

    Propranolol: A non-selective beta-adrenergic blocker used to treat hypertension and anxiety.

    Atenolol: A selective beta-1 adrenergic blocker used primarily for cardiovascular conditions.

    Metoprolol: Another selective beta-1 adrenergic blocker with applications in treating high blood pressure and angina.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

1-[1-(2-chlorophenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C11H16ClNO/c1-8(14)7-13-9(2)10-5-3-4-6-11(10)12/h3-6,8-9,13-14H,7H2,1-2H3

InChI Key

XMKDVTOIWFRKQX-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC=CC=C1Cl)O

Origin of Product

United States

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